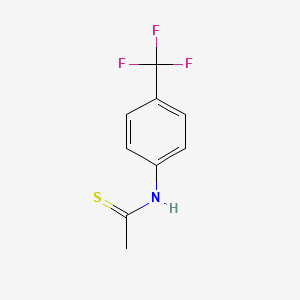

N-(4-(Trifluorométhyl)phényl)éthanethioamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to "N-(4-(Trifluoromethyl)phenyl)ethanethioamide" involves various methods. For instance, the synthesis of a novel trifluoromethyl-substituted bis(ether amine) monomer is described, which is used to produce fluorinated polyimides . Another synthesis method involves the condensation of 1-chloro-4-isocyanato-2-(trifluoromethyl)benzene with other reagents to produce compounds with potential antitumor activity . Additionally, the synthesis of N-halogeno compounds with trifluoromethyl groups is discussed, highlighting the reactivity of such compounds .

Molecular Structure Analysis

The molecular structure of compounds containing the trifluoromethyl group is crucial for their properties and reactivity. The crystal structure of a compound with a trifluoromethyl group has been determined, providing insights into its potential interactions and stability . Furthermore, the stereochemistry of trifluorosilylmethyl compounds has been studied using NMR and X-ray diffraction techniques, revealing the coordination of the silicon atom in these molecules .

Chemical Reactions Analysis

The reactivity of compounds with trifluoromethyl groups is diverse. For example, the reaction of anilides with phenyliodine(III) bis(trifluoroacetate) (PIFA) can lead to the introduction of a hydroxy group or N-iodophenylation, depending on the substituents present on the anilide . The electrophilic fluorination of various substrates using a powerful new fluorinating agent containing a trifluoromethyl group is another example of the chemical reactivity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with trifluoromethyl groups are often remarkable. Fluorinated polyimides exhibit high solubility in organic solvents, good thermal stability, low dielectric constants, and low water uptake, making them suitable for various applications . The introduction of the trifluoromethyl group can also affect the glass-transition temperatures and mechanical properties of polyamides . The presence of this group in a molecule can lead to distinct inhibitory capacities against cancer cell proliferation, indicating potential medicinal applications .

Applications De Recherche Scientifique

- Recherche: Une série de dérivés de N-4-(N-2-(trifluorométhylphényl))sulfamoyl amide ont été synthétisés et leur activité antibactérienne a été évaluée . Notamment, le 5-Nitro-N-(4-(N-(2-(trifluorométhyl)phényl)sulfamoyl)phényl)furan-2-carboxamide a présenté la plus forte activité.

- Recherche: Les études spectroélectrochimiques fournissent des informations sur le comportement du N-(4-(Trifluorométhyl)phényl)éthanethioamide dans différentes conditions redox .

- Recherche: Des dérivés de pyrazole substitués par N-(trifluorométhyl)phényl ont été conçus et synthétisés comme agents antimicrobiens potentiels .

Activité antibactérienne

Propriétés spectroélectrochimiques

Agents antimicrobiens

Activité anticancéreuse

Propriétés

IUPAC Name |

N-[4-(trifluoromethyl)phenyl]ethanethioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NS/c1-6(14)13-8-4-2-7(3-5-8)9(10,11)12/h2-5H,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQMHSFLLSVQNGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=S)NC1=CC=C(C=C1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(2,3-Dihydro-1-benzofuran-5-sulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol](/img/structure/B2538595.png)

![6-(3-methoxyphenyl)-3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2538598.png)

amino}cyclobutan-1-ol](/img/structure/B2538599.png)

![N-butyl-2-[5-[(4-methylphenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2538601.png)

![2-[[2-(4-Methoxyphenyl)-5-methylpyrazol-3-yl]amino]acetic acid](/img/structure/B2538603.png)

![4-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane]hydrochloride](/img/structure/B2538616.png)

![3-Fluorosulfonyloxy-5-[[(3R,4S)-4-methoxyoxolan-3-yl]carbamoyl]pyridine](/img/structure/B2538617.png)